2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate
CAS No.:
Cat. No.: VC14958734
Molecular Formula: C27H20O6
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20O6 |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | [(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate |
| Standard InChI | InChI=1S/C27H20O6/c1-16-19(12-17-6-3-4-9-23(17)31-16)14-25-26(28)22-11-10-21(15-24(22)33-25)32-27(29)18-7-5-8-20(13-18)30-2/h3-16H,1-2H3/b25-14- |
| Standard InChI Key | BWWIYKOHPQCDQA-QFEZKATASA-N |
| Isomeric SMILES | CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
| Canonical SMILES | CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC=C5)OC |
Introduction
The compound 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate is a complex organic molecule featuring a benzofuran core, a chromene moiety, and a methoxybenzoate group. This structure suggests potential biological activities, making it of interest in medicinal chemistry. The molecular formula of this compound is C27H20O6, and its molecular weight is approximately 440.4 g/mol .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. While specific synthesis pathways for this exact compound are not detailed in the available literature, similar compounds often involve reactions such as condensation and esterification. The presence of the carbonyl group in the benzofuran and the methylene bridge in the chromene structure allows for various nucleophilic addition reactions.
Biological Activities and Potential Applications
Although specific biological activity data for 2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl 3-methoxybenzoate is limited, compounds with similar structural features have shown promising results:
-
Benzofuran Derivatives: Antioxidant and antimicrobial activities.
-
Chromene Compounds: Anti-inflammatory and anticancer properties.
Given these structural similarities, further research could explore its potential as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume